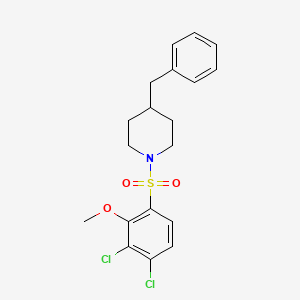

4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine

CAS No.:

Cat. No.: VC10408555

Molecular Formula: C19H21Cl2NO3S

Molecular Weight: 414.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21Cl2NO3S |

|---|---|

| Molecular Weight | 414.3 g/mol |

| IUPAC Name | 4-benzyl-1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine |

| Standard InChI | InChI=1S/C19H21Cl2NO3S/c1-25-19-17(8-7-16(20)18(19)21)26(23,24)22-11-9-15(10-12-22)13-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3 |

| Standard InChI Key | LOVLQZKSLQOKJJ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |

| Canonical SMILES | COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Introduction

4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine is a synthetic organic compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with a benzyl group and a sulfonyl moiety derived from 3,4-dichloro-2-methoxybenzenesulfonic acid. This compound has garnered significant interest in medicinal chemistry due to its potential biological activity and utility in drug development.

Synthesis and Reaction Conditions

The synthesis of 4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine typically involves chemical reactions between piperidine and sulfonylation agents. The specific conditions for these reactions can vary, often requiring careful control of temperature, solvent, and reagent concentrations to achieve optimal yields.

Synthesis Steps

-

Preparation of Starting Materials: Piperidine and the appropriate sulfonylation agent are prepared.

-

Sulfonylation Reaction: The sulfonylation agent reacts with piperidine under controlled conditions.

-

Purification: The product is purified using techniques such as chromatography or crystallization.

Potential Applications in Medicinal Chemistry

4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine is of interest in medicinal chemistry due to its potential biological activity. Compounds with similar structures often exhibit activity against various biological targets, including those involved in cancer pathways or inflammatory responses. The exact mechanism of action would depend on further studies involving biological assays and molecular docking experiments.

Potential Biological Targets

-

Enzyme Inhibition: It may act as an inhibitor of specific enzymes.

-

Receptor Binding: Its structural features allow binding to active sites of receptors.

Comparison with Related Compounds

Other compounds like 1-Benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-YL]piperazine-2,3-dione have different structures and applications. For example, the latter has a molecular weight of 457.5 g/mol and is classified under a different chemical class .

Comparison Table

| Compound | Molecular Weight | Chemical Class |

|---|---|---|

| 4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine | 369.29 g/mol | Piperidine derivative |

| 1-Benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-YL]piperazine-2,3-dione | 457.5 g/mol | Piperazine derivative |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume